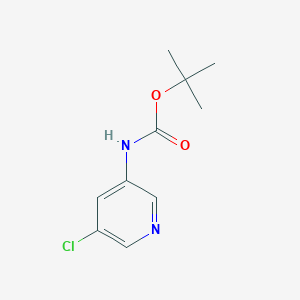

tert-butyl N-(5-chloropyridin-3-yl)carbamate

Description

tert-Butyl N-(5-chloropyridin-3-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the pyridine ring. The 5-chloro substituent on the pyridine ring imparts distinct electronic and steric properties, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for protecting amines during multi-step reactions.

Properties

Molecular Formula |

C10H13ClN2O2 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

tert-butyl N-(5-chloropyridin-3-yl)carbamate |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) |

InChI Key |

CFRSKYOTVXBBGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CN=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves the direct reaction of 5-chloropyridin-3-amine with tert-butyl chloroformate (Boc anhydride) in the presence of a base, typically a tertiary amine such as triethylamine or N,N-diisopropylethylamine.

Reaction Conditions:

- Reagents: 5-chloropyridin-3-amine, tert-butyl chloroformate

- Base: Triethylamine or N,N-diisopropylethylamine

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: 0°C to room temperature

- Time: 2-4 hours

Procedure:

The amine is dissolved in anhydrous solvent, cooled to 0°C, and tert-butyl chloroformate is added dropwise. The mixture is stirred at ambient temperature until completion, monitored by TLC or NMR. The product is isolated via aqueous workup and purified by column chromatography.

Yield:

Reported yields are typically high, around 80-90% , with purity confirmed by NMR and mass spectrometry.

Lithium-Halogen Exchange Followed by Carbamate Formation

Method Overview:

This method, detailed in patent WO2019158550A1, involves a two-step process:

Reaction Conditions:

- Reagents: 5-chloropyridin-3-yl derivative, n-butyllithium (2.5 M in hexanes), tert-butyl carbamate

- Solvent: Anhydrous diethyl ether

- Temperature: -78°C to -10°C during lithiation; room temperature during subsequent steps

- Reaction Time: Lithiation (3 hours at -10°C), followed by CO₂ quenching and carbamate formation

Procedure:

In a dry, inert atmosphere, the chloropyridine derivative is dissolved in diethyl ether, cooled to -78°C, and treated dropwise with n-butyllithium to effect halogen-lithium exchange. After stirring at -10°C for 3 hours, the mixture is warmed to room temperature, then saturated with CO₂ to generate the corresponding carboxylic acid intermediate. Subsequently, tert-butyl carbamate is introduced to form the carbamate linkage.

Yield:

This method yields approximately 87% of the desired product, with high purity confirmed by NMR and HPLC.

Advantages:

- High regioselectivity

- Suitable for scale-up

- Precise control over reaction conditions minimizes side reactions

Carbamate Formation via Activation of 5-Chloropyridin-3-amine

Method Overview:

This approach involves activating the amine group through carbamation using carbonyldiimidazole (CDI) or similar activating agents, followed by reaction with tert-butyl alcohol derivatives.

Reaction Conditions:

- Reagents: 5-chloropyridin-3-amine, carbonyldiimidazole

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: Ambient to 50°C

- Time: 4-12 hours

Procedure:

The amine is reacted with CDI to form an activated carbamate intermediate. Subsequently, tert-butyl alcohol derivatives are added, and the mixture is stirred to facilitate nucleophilic attack, forming the carbamate linkage.

Yield:

Yields vary between 70-85% , with purification via chromatography.

Limitations:

Requires careful control of moisture and reaction time to prevent side reactions.

Alternative Synthesis via Isocyanate Intermediates

Method Overview:

Formation of an isocyanate intermediate from tert-butyl carbamate derivatives, followed by reaction with 5-chloropyridin-3-amine.

Reaction Conditions:

- Reagents: Tert-butyl carbamate, phosgene or triphosgene

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Time: 2-4 hours

Procedure:

The carbamate is generated by phosgene or triphosgene-mediated conversion of the amine or alcohol precursor into an isocyanate, which then reacts with 5-chloropyridin-3-amine to give the final product.

Yield:

Reported yields are approximately 65-75% , with purification via recrystallization or chromatography.

Summary of Key Data and Reaction Parameters

| Method | Reagents | Solvent | Temperature | Yield | Advantages | References |

|---|---|---|---|---|---|---|

| Direct carbamation | 5-chloropyridin-3-amine + tert-butyl chloroformate | DCM, THF | 0°C to RT | 80-90% | Simple, high yield | Standard protocols |

| Lithium-halogen exchange | 5-chloropyridin-3-yl derivative + n-butyllithium | Diethyl ether | -78°C to RT | ~87% | High regioselectivity | WO2019158550A1 |

| Activation with CDI | 5-chloropyridin-3-amine + CDI | DMF, acetonitrile | RT to 50°C | 70-85% | Versatile | Organic synthesis literature |

| Isocyanate route | Carbamate + phosgene/triphosgene | DCM | 0°C to RT | 65-75% | Suitable for complex molecules | Carbamate synthesis studies |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-chloropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as substituted pyridines.

Hydrolysis: 5-chloropyridin-3-amine and carbon dioxide.

Oxidation and Reduction: Various oxidized or reduced forms of the pyridine ring.

Scientific Research Applications

Chemistry: tert-Butyl N-(5-chloropyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions on other functional groups .

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, by protecting amine groups during synthesis. It may also be used in the development of pharmaceuticals where selective protection and deprotection of functional groups are required .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chloropyridin-3-yl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Research Findings and Trends

- Antimicrobial Potential: Formyl-substituted carbamates have shown activity against bacterial pathogens, suggesting that chloro analogs might be explored for similar applications with modified pharmacokinetics .

- Drug Intermediate Demand: PharmaBlock Sciences lists numerous Boc-protected pyridine and bicyclic carbamates, highlighting industrial demand for these intermediates in high-throughput drug discovery .

Biological Activity

tert-Butyl N-(5-chloropyridin-3-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a tert-butyl group and a chlorinated pyridine moiety, this compound has been investigated for various pharmacological effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 228.68 g/mol. The presence of the chlorinated pyridine ring is significant as it often correlates with enhanced biological activity in similar compounds.

Antimicrobial Properties

Research indicates that many pyridine derivatives, including this compound, exhibit notable antibacterial and antifungal activities. Studies have shown that these compounds can inhibit the growth of various microbial strains, suggesting their potential use as antimicrobial agents in clinical settings.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound can induce cytotoxic effects in several human cancer cell lines. The mechanisms underlying these effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes involved in critical biochemical processes.

- Receptor Interaction : It may also interact with specific receptors, altering signaling pathways that contribute to disease progression.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study focusing on the anticancer properties of this compound, researchers treated several human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent increase in cytotoxicity, with significant effects observed at higher concentrations. The study concluded that the compound's ability to induce apoptosis in cancer cells could be linked to its interference with specific signaling pathways involved in cell survival .

Q & A

What are the optimized synthetic routes for tert-butyl N-(5-chloropyridin-3-yl)carbamate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution between 5-chloropyridin-3-amine and tert-butyl chloroformate. A base (e.g., sodium hydride or potassium carbonate) deprotonates the amine, enabling carbamate formation. Solvent choice (DMF or THF) and temperature (60–80°C) are critical for yield optimization. For example, THF at 70°C achieves ~85% yield, while DMF may require longer reaction times due to higher polarity . Purity is enhanced via recrystallization in ethyl acetate/hexane mixtures.

What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry (e.g., pyridine ring substitution patterns). Key signals include the tert-butyl group at δ ~1.4 ppm (singlet) and carbamate NH at δ ~8.5 ppm .

- Mass Spectrometry (HRMS): Validates molecular weight (CHClNO, exact mass 228.0668).

- X-ray Crystallography: Resolves ambiguous regiochemistry; SHELX programs are standard for refinement .

- HPLC-PDA: Quantifies purity (>98% for research-grade material) using C18 columns and acetonitrile/water gradients .

How should stability and reactivity be managed during storage and handling?

Answer:

- Storage: Store at 2–8°C in airtight, light-resistant containers. Desiccants (silica gel) prevent hydrolysis of the carbamate group .

- Incompatibilities: Avoid strong acids/bases (risk of carbamate cleavage) and oxidizers (pyridine ring degradation). Reaction with NaBH may reduce the chloropyridine moiety .

- Safety: Use PPE (nitrile gloves, lab coat) and fume hoods to mitigate inhalation/contact risks. LC-MS monitoring during reactions detects decomposition .

What strategies address regioselectivity in nucleophilic substitution reactions of the chloropyridine ring?

Answer:

Regioselectivity is influenced by:

- Electronic Effects: The 5-chloro substituent directs nucleophiles to the 2- or 4-position via resonance. DFT calculations predict activation barriers for competing pathways .

- Catalysts: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-position requires protecting the carbamate with Boc groups .

- Solvent Polarity: Polar aprotic solvents (DMF) favor SNAr mechanisms at electron-deficient positions .

How can computational modeling predict the compound’s reactivity in biological systems?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases). The chloropyridine moiety shows affinity for hydrophobic pockets .

- DFT Calculations: B3LYP/6-31G* optimizes transition states for hydrolysis or substitution reactions. Solvent effects (PCM model) refine accuracy .

- ADMET Prediction: SwissADME estimates bioavailability (LogP ~2.1) and CYP450 metabolism risks .

What mechanistic studies elucidate its role in multi-step syntheses?

Answer:

- Kinetic Studies: Monitor intermediates via in situ IR or LC-MS. Pseudo-first-order kinetics for Boc deprotection (TFA) reveal rate constants .

- Isotopic Labeling: O-labeled carbamates track hydrolysis pathways in buffered solutions (pH 7.4) .

- Cross-Coupling Optimization: Screen Pd catalysts (e.g., Pd(OAc)/XPhos) for Buchwald-Hartwig amination at the pyridine ring .

How does the compound’s electronic configuration influence spectroscopic properties?

Answer:

- UV-Vis: π→π* transitions in the pyridine ring absorb at ~270 nm (ε ≈ 4500 Mcm). Chlorine’s inductive effect red-shifts absorption by ~10 nm .

- IR Spectroscopy: Carbamate C=O stretch at ~1700 cm; N-H bend at ~1530 cm .

- N NMR: Pyridine nitrogen resonates at δ ~280 ppm (referenced to nitromethane) .

What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification: Column chromatography is replaced with crystallization (solvent: ethyl acetate/hexane) or continuous flow systems .

- Yield Optimization: Statistical DoE (Design of Experiments) identifies critical factors (e.g., stoichiometry, temperature) .

- Byproduct Management: LC-MS tracks impurities (e.g., di-Boc derivatives); scavengers (SiO-bound amines) quench excess chloroformate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.